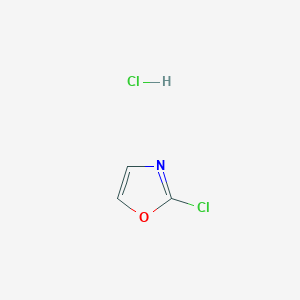

2-chloro-1,3-oxazole hydrochloride

Description

Historical Development and Evolution of Oxazole (B20620) Ring Systems in Organic Chemistry

The journey into oxazole chemistry began in the late 19th century. In 1876, the first synthesis of an oxazole derivative, specifically 2-methyl oxazole, was documented. researchgate.net However, the parent oxazole ring was not synthesized until decades later, with reports placing its first preparation in either 1947 or 1962. researchgate.netnih.gov The significance of the oxazole ring system gained prominence during World War I in the context of the structural elucidation of penicillin. osti.govresearchgate.net

Classical methods for constructing the oxazole ring have been foundational to heterocyclic chemistry. These include:

The Robinson-Gabriel synthesis: This method involves the dehydration of 2-acylaminoketones. nih.gov

The Fischer oxazole synthesis: Discovered by Emil Fischer in 1896, this reaction synthesizes oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. iastate.edu

The Bredereck reaction: This synthesis utilizes α-haloketones and formamide (B127407). nih.gov

The van Leusen oxazole synthesis: Developed in 1972, this versatile method uses tosylmethyl isocyanide (TosMIC) and aldehydes to produce 5-substituted oxazoles under mild conditions. osti.govclockss.org

The evolution of oxazole synthesis has progressed towards more efficient and versatile methodologies. Modern approaches often feature one-pot reactions and the use of metal catalysts, such as palladium and copper, to facilitate cross-coupling reactions for creating complex substituted oxazoles. osti.govresearchgate.net The use of oxazoles as dienes in Diels-Alder reactions to form pyridines has also been a significant development, notably in the synthesis of vitamin B6 precursors.

Structural Elucidation and Nomenclatural Conventions for 2-Chloro-1,3-oxazole Hydrochloride

The systematic name for the compound of interest is this compound. The "1,3-" designation specifies the positions of the oxygen and nitrogen atoms in the five-membered ring, respectively. The "2-chloro" prefix indicates that a chlorine atom is attached to the carbon atom at the second position of the ring, which is located between the two heteroatoms. The term "hydrochloride" signifies that the compound is an acid salt formed by the reaction of the weakly basic oxazole nitrogen with hydrochloric acid (HCl).

NMR Spectroscopy: In ¹H NMR, signals for the protons at the C4 and C5 positions would be expected. In ¹³C NMR, three distinct signals for the ring carbons would appear. The C2 carbon, bonded to both nitrogen and chlorine, would show a characteristic chemical shift, as would the C4 and C5 carbons. nist.gov

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₃H₂ClNO). The fragmentation pattern of oxazoles is often characterized by the loss of small, stable molecules like hydrogen cyanide (HCN) and carbon monoxide (CO). scispace.com

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to C-H, C=N, and C-O stretching vibrations within the heterocyclic ring, as well as a band for the C-Cl bond.

| Identifier | Value |

| Preferred IUPAC Name | This compound |

| Molecular Formula (HCl Salt) | C₃H₃Cl₂NO chemicalbook.com |

| Molecular Formula (Free Base) | C₃H₂ClNO |

| Molecular Weight (HCl Salt) | 139.96 g/mol chemicalbook.com |

| Molecular Weight (Free Base) | 103.51 g/mol |

| CAS Number (HCl Salt) | 2059937-68-5 chemicalbook.com |

| CAS Number (Free Base) | 95458-77-8 |

| Canonical SMILES (Free Base) | C1=COC(=N1)Cl |

Rationale for In-Depth Academic Investigation of Halogenated Oxazole Derivatives

The study of halogenated oxazole derivatives, such as 2-chloro-1,3-oxazole, is driven by their significant potential in both synthetic and medicinal chemistry. The presence of a halogen atom on the oxazole ring serves multiple purposes.

From a synthetic standpoint, the halogen acts as a versatile functional handle. For example, chloro- and bromo-substituted oxazoles are valuable substrates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of various aryl, alkyl, and other functional groups to build more complex molecular architectures. researchgate.net The reactivity of the halogen can be selectively targeted, providing a powerful tool for the regioselective functionalization of the oxazole core. Research has also explored unique reactivity patterns, such as the "halogen dance" reaction on brominated oxazoles, where the halogen atom migrates to a different position on the ring under specific reaction conditions.

From a medicinal and biological perspective, the incorporation of halogens into the oxazole scaffold is a common strategy in drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can alter lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated oxazoles are investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. For instance, the substitution of a halogen atom on an oxazole ring has been shown to enhance the anticancer activity in certain classes of compounds. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, is an area of growing interest in supramolecular chemistry and crystal engineering, with applications in the design of new materials and pharmaceutical co-crystals.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVIMTIDVWDRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059937-68-5 | |

| Record name | 2-chloro-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1,3 Oxazole and Its Hydrochloride Salt

Synthetic Routes to the 1,3-Oxazole Core

The formation of the 1,3-oxazole ring is a fundamental step in the synthesis of a wide array of substituted oxazoles. Various synthetic strategies have been developed to construct this heterocyclic system, ranging from classical cyclodehydration reactions to modern metal-catalyzed processes.

Intramolecular Cyclocondensation Approaches

Intramolecular cyclocondensation is a common and effective method for the synthesis of the oxazole (B20620) ring. This approach typically involves the cyclization of a linear precursor that already contains the necessary atoms for the ring system. A prominent example is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com Dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are frequently employed to facilitate this transformation. pharmaguideline.com

Another notable intramolecular approach is the cycloisomerization of N-propargylamides. This reaction can be catalyzed by various transition metals or can proceed under metal-free conditions. For instance, a transition-metal-free intramolecular cyclization of N-propargylic amides has been shown to produce oxazoles substituted at the C2 position. organic-chemistry.org Additionally, the use of a bifunctional catalyst like p-toluenesulfonic acid monohydrate (PTSA) can promote a one-pot propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides to yield substituted oxazoles. researchgate.net

Intermolecular Cyclization Strategies Involving α-Substituted Ketones

Intermolecular cyclization reactions offer a convergent approach to the 1,3-oxazole core, typically by reacting two different starting materials. A classic example is the reaction of α-haloketones with primary amides. pharmaguideline.com This method provides a straightforward route to a variety of substituted oxazoles.

More recently, tandem oxidative cyclization reactions have been developed. For example, a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been reported to produce substituted oxazoles under sustainable conditions, avoiding the use of transition-metal catalysts and peroxides. acs.orgrsc.org Similarly, visible-light photocatalysis with a ruthenium complex can be used to synthesize valuable substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature. organic-chemistry.org

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, often allowing for milder reaction conditions and greater functional group tolerance. Palladium-catalyzed reactions have been particularly well-explored. For instance, palladium catalysts with specific phosphine (B1218219) ligands can achieve regioselective direct arylation of oxazoles at either the C2 or C5 position. organic-chemistry.orgresearchgate.net

Copper-catalyzed reactions are also prevalent. A copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org Furthermore, a copper-catalyzed tandem oxidative cyclization of readily available starting materials provides an attractive alternative for the synthesis of polysubstituted oxazoles. organic-chemistry.org

Gold catalysts have also been employed in the synthesis of oxazoles. A facile gold-catalyzed heterocyclization can yield 2-amino-1,3-oxazoles from the intermolecular trapping of intermediate α-oxo gold carbenes with various cyanamides. organic-chemistry.org

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Pd catalyst with phosphine ligands | Oxazoles and aryl/heteroaryl halides/triflates | C2- or C5-arylated oxazoles | organic-chemistry.orgresearchgate.net |

| Cu(II) catalyst | Enamides | 2,5-disubstituted oxazoles | organic-chemistry.org |

| Gold catalyst | α-oxo gold carbenes and cyanamides | 2-amino-1,3-oxazoles | organic-chemistry.org |

| PTSA | Propargylic alcohols and amides | Substituted oxazoles | researchgate.net |

| Ru(bpy)₃Cl₂ (photocatalyst) | α-bromoketones and benzylamines | Substituted oxazoles | organic-chemistry.org |

Ring Expansion Reactions from Precursor Heterocycles (e.g., Azirines)

Ring expansion reactions of small, strained heterocycles like azirines provide a unique pathway to the 1,3-oxazole core. For example, the reaction of 2,3-diaryl-1-azirine-3-carboxamides with hydrazine (B178648) can lead to the formation of 1,2,4-triazin-6-one derivatives, showcasing the reactivity of the azirine ring. rsc.org More directly, a mild base-promoted reaction of methyl 2-phenyl-1-azirine-3-acetate with aldehydes and acetone (B3395972) can provide 3-oxazolines, which can then be oxidized to oxazoles using chloranil. nih.govacs.org The ring opening of azirines can also be achieved photochemically to synthesize 3-oxazolines. wikipedia.org

Introduction of the Chlorine Moiety at the C2 Position

Once the 1,3-oxazole ring is formed, the next critical step is the regioselective introduction of a chlorine atom at the C2 position.

Direct Halogenation Protocols

Direct halogenation of the oxazole ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution compared to other aromatic heterocycles. pharmaguideline.com However, the presence of activating groups can facilitate this reaction. For nucleophilic substitution, a halogen atom at the C2 position of the oxazole ring can be readily replaced by a nucleophile. pharmaguideline.com

While a direct method for the chlorination of the parent 1,3-oxazole to yield 2-chloro-1,3-oxazole is not extensively detailed in the provided literature, the synthesis of substituted 2-chloro-oxazoles has been reported. For instance, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid at 50–60°C has been shown to afford new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net This suggests that direct chlorination of a pre-formed oxazole ring is a viable strategy, although the conditions may need to be tailored based on the specific substrate.

The synthesis of the hydrochloride salt of 2-chloro-1,3-oxazole would typically involve the treatment of the free base, 2-chloro-1,3-oxazole, with a solution of hydrogen chloride in a suitable anhydrous solvent, such as diethyl ether or dioxane. This is a standard procedure for the formation of hydrochloride salts of basic nitrogen-containing heterocyclic compounds. pharmaguideline.com

| Precursor | Reagent | Product | Reference |

| 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile | Chlorine in aqueous acetic acid | 2-aryl-5-chloro-1,3-oxazole-4-carboxamide | researchgate.net |

| 2-chloro-1,3-oxazole | Hydrogen chloride (in anhydrous solvent) | 2-chloro-1,3-oxazole hydrochloride | pharmaguideline.com |

Nucleophilic Substitution of Pre-functionalized Oxazoles (e.g., 2-Mercapto-oxazole)

The synthesis of 2-chloro-1,3-oxazole can be efficiently achieved through the nucleophilic aromatic substitution of an oxazole ring pre-functionalized at the C2 position with a suitable leaving group. The C2 position of the oxazole ring is the most electron-deficient and, therefore, most susceptible to nucleophilic attack, especially when a leaving group is present. wikipedia.orgchemeurope.com While the direct conversion of 2-mercapto-1,3-oxazole is a viable theoretical pathway, a common industrial approach involves the chlorination of related sulfur-containing precursors, such as 2-thioalkyl or 2-thioaryl oxazoles.

In a representative transformation, a 2-(benzylsulfanyl)oxazole derivative can be treated with elemental chlorine or another chlorinating agent in a suitable solvent system. The reaction proceeds via a chlorodesulfurization mechanism. The sulfur-containing group is an effective leaving group, facilitating its replacement by a chloride ion.

A specific example is the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile, which, upon treatment with chlorine in aqueous acetic acid, yields the corresponding 2-aryl-5-chloro-1,3-oxazole-4-carboxamide. researchgate.net This reaction demonstrates the principle of displacing a sulfur-based group at a position on the oxazole ring with a chlorine atom. The general principle holds for simpler oxazoles, where a 2-mercapto or 2-alkylthio group is displaced by a chlorine atom from a chlorinating agent like sulfuryl chloride or molecular chlorine.

Optimization of Reaction Conditions for Selective Chlorination

Achieving high selectivity and yield for the chlorination at the C2 position requires careful optimization of several reaction parameters. The goal is to favor the desired substitution reaction while minimizing potential side reactions, such as chlorination at other positions on the ring or degradation of the oxazole core.

Key Optimization Parameters:

Chlorinating Agent: The choice of reagent is critical. While elemental chlorine (Cl₂) is effective, it can be aggressive and lead to over-chlorination. Sulfuryl chloride (SO₂Cl₂) is often a preferred reagent, offering more controlled chlorination. mdpi.com N-Chlorosuccinimide (NCS) is another milder and highly selective chlorinating agent used for heterocyclic compounds. rsc.org

Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can be employed to activate the substrate or the chlorinating agent, thereby increasing the reaction rate and influencing selectivity. mdpi.com The catalyst choice and loading must be carefully controlled to avoid decomposition of the starting material or product.

Solvent: The reaction solvent can significantly impact the solubility of reactants and the reaction pathway. Chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common. nih.gov For certain substrates, polar solvents like acetic acid may be used. researchgate.net

Temperature: Chlorination reactions are typically run at low to moderate temperatures (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity. Exothermic reactions may require external cooling to prevent runaway reactions and the formation of byproducts.

The following table illustrates a hypothetical optimization study for the chlorination of a 2-(methylthio)-1,3-oxazole precursor, based on common findings in heterocyclic chemistry.

| Entry | Chlorinating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 2-chloro-1,3-oxazole (%) |

| 1 | Cl₂ | None | CCl₄ | 25 | 45 |

| 2 | SO₂Cl₂ | None | DCM | 0 | 75 |

| 3 | SO₂Cl₂ | AlCl₃ (10) | DCM | 0 | 88 |

| 4 | NCS | None | Acetonitrile | 25 | 65 |

| 5 | NCS | AlCl₃ (10) | Acetonitrile | 25 | 78 |

| 6 | SO₂Cl₂ | AlCl₃ (10) | DCM | -20 | 92 |

This table is illustrative and compiles representative data to show optimization trends.

As the data suggests, the combination of a moderately reactive chlorinating agent like SO₂Cl₂ with a Lewis acid catalyst at low temperatures often provides the best balance of reactivity and selectivity for this transformation.

Formation and Stabilization of the Hydrochloride Salt

The free base of 2-chloro-1,3-oxazole can be an oily or low-melting, somewhat unstable compound. For improved stability, handling, and purification, it is almost universally converted to its hydrochloride salt.

Acid-Base Equilibrium and Protonation Sites on the Oxazole Ring

Oxazole is a weak base due to the presence of the pyridine-like nitrogen atom at the 3-position. beilstein-journals.org The lone pair of electrons on this nitrogen is available for protonation by an acid. The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating it is a very weak base. wikipedia.orgchemeurope.com

The acid-base equilibrium with hydrochloric acid (HCl) is as follows:

(Image depicting the reaction of 2-chloro-1,3-oxazole with HCl)

C₃H₂ClNO (oxazole) + HCl ⇌ [C₃H₃ClNO]⁺Cl⁻ (oxazole hydrochloride)

In the presence of a strong acid like HCl, the equilibrium lies far to the right, favoring the formation of the protonated oxazolium salt. The protonation occurs specifically at the N-3 atom, which is the most basic site in the molecule. This has been confirmed experimentally by techniques like NMR spectroscopy, where protons on the ring and adjacent to the nitrogen atom show a significant downfield shift upon salt formation due to the increased positive charge density. nih.gov

Crystallization and Isolation Techniques for the Hydrochloride Salt

The hydrochloride salt of 2-chloro-1,3-oxazole is a crystalline solid, which makes it amenable to purification by recrystallization. The choice of solvent is paramount for obtaining high-purity crystals.

Common Crystallization Methods:

Cooling Crystallization: This is the most common method. The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, leading to the formation of well-defined crystals. Suitable solvents are often polar alcohols like ethanol, methanol, or isopropanol. designer-drug.com

Solvent-Antisolvent Precipitation: The salt is dissolved in a good solvent (e.g., ethanol). A second solvent, in which the salt is insoluble (an "anti-solvent") such as diethyl ether, ethyl acetate, or hexane, is then added slowly until the solution becomes turbid, inducing crystallization.

Gaseous HCl Precipitation: In some syntheses, the free base of 2-chloro-1,3-oxazole is dissolved in a non-aqueous, non-polar solvent (like diethyl ether or DCM). Dry hydrogen chloride gas is then bubbled through the solution. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out directly as a pure crystalline solid, which can then be collected by filtration. designer-drug.com

The selection of the technique depends on the scale of the reaction and the desired purity of the final product. Slow cooling generally yields larger, more well-defined crystals. designer-drug.com

Comparative Analysis of Free Base versus Hydrochloride Salt Synthesis Efficiency

The free base is often an oil or a low-stability solid that can be difficult to purify by standard methods like crystallization. It may also be more susceptible to degradation upon storage, especially in the presence of moisture. researchgate.netnih.gov In contrast, the hydrochloride salt is a stable, crystalline solid. This crystalline nature facilitates purification via recrystallization, allowing for the effective removal of impurities to yield a product with high purity.

Furthermore, the conversion to the salt form is itself a highly efficient purification step. By precipitating the hydrochloride salt from an organic solution, many non-basic impurities remain dissolved in the mother liquor. The significant difference in solubility between the free base and its salt is a powerful tool for isolation and purification. nih.gov For instance, many hydrochloride salts show a dramatic increase in aqueous solubility compared to their free bases, a property that can be exploited in purification protocols. nih.gov

The following table summarizes the key practical differences:

| Property | 2-chloro-1,3-oxazole (Free Base) | This compound (Salt) | Advantage of Salt Form |

| Physical State | Typically an oil or low-melting solid | Crystalline solid | Easier handling, filtration, and drying |

| Stability | Lower; potentially sensitive to moisture and heat | High; enhanced shelf-life | Reliable storage and formulation nih.gov |

| Purification | Difficult (often requires chromatography) | Straightforward (recrystallization) | Higher purity, lower cost, scalable |

| Isolation Yield | Practical yield can be low due to handling losses and instability | High practical yield due to clean precipitation/crystallization | More efficient overall process |

Therefore, while the initial chlorination step produces the free base, the synthesis is almost always completed by immediate conversion to the hydrochloride salt. This makes the synthesis of the salt the more efficient and practical route to obtaining a pure, stable, and usable form of the compound.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1,3 Oxazole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation at the nitrogen atom of the oxazole (B20620) ring to form the hydrochloride salt induces significant changes in the electronic environment of the molecule. This, in turn, has a pronounced effect on the nuclear magnetic resonance (NMR) spectra, providing key insights into the structure of the resulting oxazolium cation.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-chloro-1,3-oxazole hydrochloride is expected to show signals for the two protons on the oxazole ring, H4 and H5. Due to the electron-withdrawing effects of the protonated nitrogen and the chlorine atom at the C2 position, these protons are anticipated to be significantly deshielded and resonate at a lower field compared to the parent oxazole.

In the free base, 2-chloro-1,3-oxazole, the H4 and H5 protons would exhibit characteristic chemical shifts. Upon protonation to form the hydrochloride salt, a downfield shift for both protons is expected. The H4 proton, being adjacent to the protonated nitrogen, would likely experience a more significant downfield shift than the H5 proton. The presence of the hydrochloride will also introduce an N-H proton, which is expected to be a broad singlet and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

The coupling constant between H4 and H5 (³JHH) is expected to be small, typically in the range of 1-3 Hz, which is characteristic of protons on a five-membered heterocyclic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 8.0 - 8.5 | Doublet | ~1-3 |

| H5 | 7.5 - 8.0 | Doublet | ~1-3 |

| NH | Variable (likely broad) | Singlet | - |

Note: These are predicted values based on the analysis of related oxazole and oxazolium structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Fingerprinting and Atom Connectivity

The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of this compound. Three distinct signals are expected for the C2, C4, and C5 carbons of the oxazole ring.

The C2 carbon, being bonded to both an electronegative nitrogen and a chlorine atom, is expected to be the most downfield signal. The C4 and C5 carbons will also be deshielded due to the aromatic nature of the ring and the influence of the protonated nitrogen. The chemical shift of C4 is expected to be at a lower field than C5 due to its proximity to the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 165 |

| C4 | 140 - 150 |

| C5 | 115 - 125 |

Note: These are predicted values based on theoretical calculations and data from similar heterocyclic systems.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H4 and H5 protons, confirming their scalar coupling and connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would show correlations between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal. The C2 carbon, having no directly attached protons, would not show a correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

H4 correlating with C2 and C5.

H5 correlating with C2 and C4.

The NH proton potentially showing a correlation to C2 and C5.

These 2D NMR experiments would collectively provide definitive evidence for the proposed structure of the 2-chloro-1,3-oxazolium cation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups and bonding within a molecule. For this compound, the IR and Raman spectra would be dominated by vibrations of the oxazole ring, the C-Cl bond, and the N-H bond of the hydrochloride.

Vibrational Band Assignments for Oxazole Ring and C-Cl Moiety

The vibrational modes of the oxazole ring are expected to appear in the fingerprint region of the IR and Raman spectra. Key expected vibrational bands include:

C=N stretching: Typically observed in the region of 1600-1680 cm⁻¹.

C=C stretching: Usually found around 1500-1600 cm⁻¹.

Ring breathing modes: These are characteristic of the entire ring system and appear at lower frequencies.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated in the range of 600-800 cm⁻¹, although its exact position can be influenced by the electronic environment of the ring.

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3100 - 3300 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C=N Stretching | 1600 - 1680 |

| C=C Stretching | 1500 - 1600 |

| Ring Vibrations | 1000 - 1400 |

| C-Cl Stretching | 600 - 800 |

Note: These are predicted frequency ranges based on typical values for similar functional groups and heterocyclic systems.

Identification of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of the hydrochloride salt introduces the possibility of strong hydrogen bonding. The N-H group of the oxazolium cation can act as a hydrogen bond donor to the chloride anion. This N-H···Cl⁻ hydrogen bond would result in a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. The exact position and shape of this band can provide information about the strength and nature of the hydrogen bonding network in the solid state.

Furthermore, intermolecular interactions between the oxazolium cations and chloride anions can influence the vibrational modes of the oxazole ring, potentially leading to splitting or shifting of certain bands in the solid-state IR and Raman spectra compared to a theoretical isolated ion. The analysis of these spectral features can offer insights into the crystal packing and intermolecular forces governing the solid-state structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

In mass spectrometry, the molecular ion (M+) of 2-chloro-1,3-oxazole, the free base of the hydrochloride salt, is expected to be readily detectable. The molecular weight of 2-chloro-1,3-oxazole is 103.51 g/mol . molport.com Due to the presence of a chlorine atom, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with signals at m/z corresponding to the presence of both ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1). youtube.com

The fragmentation of the oxazole ring under electron impact ionization typically proceeds through several key pathways. clockss.org For 2-chloro-1,3-oxazole, the initial fragmentation is likely to involve the cleavage of the oxazole ring. Common fragmentation patterns for oxazoles include the loss of a neutral molecule of hydrogen cyanide (HCN) or carbon monoxide (CO). clockss.orgnist.gov

The fragmentation pathway can be postulated as follows:

Loss of HCl: The protonated nitrogen of the hydrochloride salt may facilitate the elimination of a molecule of hydrogen chloride (HCl), leading to a fragment ion corresponding to the neutral 2-chloro-1,3-oxazole.

Ring Cleavage: Subsequent fragmentation of the oxazole ring could occur. The loss of CO would result in a fragment ion. Alternatively, the ring could cleave to lose an HCN molecule.

Loss of Chlorine: Cleavage of the carbon-chlorine bond would result in a fragment ion and a chlorine radical.

A plausible fragmentation pathway is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [C₃H₂ClNO]⁺ | The molecular ion of 2-chloro-1,3-oxazole | 103 | Represents the intact molecule minus one electron. An M+2 peak at m/z 105 would be present due to the ³⁷Cl isotope. |

| [C₃H₂NO]⁺ | Ion resulting from the loss of a chlorine radical | 68 | Indicates the cleavage of the C-Cl bond. |

| [C₂H₂N]⁺ | Fragment from the loss of CO and Cl | 40 | A common fragmentation pathway for oxazole rings. |

| [C₂H₂ClO]⁺ | Fragment from the loss of HCN | 77 | Represents an alternative ring cleavage pathway. |

High-resolution mass spectrometry (HRMS) allows for the determination of the precise mass of a molecule with a high degree of accuracy, which in turn enables the confident determination of its elemental composition. The exact mass of 2-chloro-1,3-oxazole has been calculated to be 102.9824914 Da. nih.gov

HRMS data is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. The precise mass measurement for this compound would account for the masses of all atoms, including the hydrogen and chlorine of the hydrochloride moiety. The molecular formula for this compound is C₃H₃Cl₂NO. biosynth.com

Table of Elemental Composition and Exact Mass

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₂ClNO (free base) | molport.com |

| Exact Mass (free base) | 102.9824914 Da | nih.gov |

| Molecular Formula (Hydrochloride) | C₃H₃Cl₂NO | biosynth.com |

| Molecular Weight (Hydrochloride) | 139.96 g/mol | biosynth.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The oxazole ring is a chromophore that exhibits absorption in the ultraviolet region. The UV-Vis spectrum of oxazole and its derivatives is characterized by π → π* transitions. For 2-chloro-1,3-oxazole, the presence of the chlorine atom, an auxochrome, on the oxazole ring is expected to influence the position and intensity of the absorption maxima.

Expected UV-Vis Absorption Data

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

|---|

X-ray Crystallography

As of the latest literature surveys, a crystal structure for this compound has not been reported in the public domain. However, based on the known structures of other oxazole derivatives determined by X-ray crystallography, the geometry of the 2-chloro-1,3-oxazole ring can be predicted. researchgate.netrsc.org

The oxazole ring is a planar, five-membered heterocycle. The bond lengths and angles would be characteristic of a substituted aromatic system. The C-Cl bond would be expected to lie in the plane of the oxazole ring. In the solid state, the hydrochloride salt would exist as an ionic pair, with the chloride ion interacting with the protonated nitrogen atom of the oxazole ring. Intermolecular interactions, such as hydrogen bonding involving the N-H proton and the chloride anion, would play a significant role in the crystal packing.

Predicted Molecular Geometry Parameters

| Parameter | Expected Value/Geometry | Basis of Prediction |

|---|---|---|

| Oxazole Ring | Planar | General structure of oxazole rings researchgate.netrsc.org |

| C-Cl Bond Orientation | In the plane of the ring | Typical for substituted planar rings |

| N-H···Cl⁻ Interaction | Ionic interaction with hydrogen bonding character | Nature of a hydrochloride salt |

| Crystal Packing | Influenced by hydrogen bonding and electrostatic interactions | General principles of crystal engineering |

Quantitative Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

This section would have presented a detailed analysis of the molecular geometry of this compound, derived from single-crystal X-ray diffraction data. Key structural parameters would be tabulated, including:

Bond Lengths: The precise distances between covalently bonded atoms within the 2-chloro-1,3-oxazolium cation and its associated chloride anion. This would involve the C-Cl, C-O, C-N, C-C, and C-H bonds within the oxazole ring, as well as any interactions involving the hydrochloride proton.

Bond Angles: The angles formed by three connected atoms, which define the shape and planarity of the oxazole ring and the geometry around the constituent atoms.

An interactive data table would have been provided to allow for the exploration of these parameters.

Mapping of Intermolecular Interactions (e.g., C-H···O, C-H···Cl Hydrogen Bonds, π-π Stacking)

A thorough examination of the non-covalent interactions that govern the crystal packing of this compound would have been detailed here. Based on the expected chemical nature of the compound, the following interactions would have been anticipated and analyzed:

Hydrogen Bonds: The presence of the hydrochloride suggests the formation of strong hydrogen bonds, likely involving the protonated nitrogen of the oxazole ring and the chloride anion (N-H+···Cl-). Weaker C-H···O and C-H···Cl hydrogen bonds, where hydrogen atoms attached to the carbon atoms of the oxazole ring interact with the oxygen atom of an adjacent molecule or the chloride anion, would also have been investigated.

π-π Stacking: The aromatic nature of the oxazole ring could lead to π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice. The geometry and distance of these interactions would be quantified.

Description of Crystal Packing Arrangements and Supramolecular Synthons

This subsection would have provided a comprehensive description of the three-dimensional arrangement of the this compound molecules in the solid state. The analysis would focus on:

Crystal Packing Diagrams: Visual representations of the unit cell and the extended crystal lattice to illustrate how the molecules are organized.

Supramolecular Synthons: Identification of recurring and predictable patterns of intermolecular interactions. These synthons are key to understanding and predicting the crystal engineering of related compounds. For instance, a common synthon might involve a hydrogen-bonded dimer or a chain motif.

The description would have detailed how the combination of the identified intermolecular interactions leads to the observed packing arrangement, such as layered structures, herringbone patterns, or more complex three-dimensional networks.

In the absence of experimental data, any discussion on these structural features would be purely speculative and would not meet the required standard of scientific accuracy for this article. Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is necessary to elucidate its detailed structural characteristics.

Computational and Theoretical Investigations of 2 Chloro 1,3 Oxazole Hydrochloride

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of 2-chloro-1,3-oxazole hydrochloride is primarily associated with the orientation of the substituent and the interactions of the protonated oxazole (B20620) ring with its counter-ion. The oxazole ring itself is largely planar due to its aromatic character. However, protonation at the nitrogen atom introduces a positive charge, influencing the molecule's electrostatic potential and its interactions with the chloride counter-ion.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to explore the potential energy surface (PES) of the ion pair. These calculations would identify various stable conformers and the transition states that connect them. The primary degrees of freedom to consider would be the position of the chloride ion relative to the protonated ring and the rotational orientation of any substituents.

A systematic conformational search would likely reveal several low-energy structures. The most stable conformer would be characterized by an optimal balance of electrostatic attraction between the protonated nitrogen and the chloride anion, as well as the minimization of steric repulsions. Hydrogen bonding between the N-H proton and the chloride ion is expected to be a dominant stabilizing interaction.

Illustrative Data Table of Calculated Relative Energies for Hypothetical Conformers of this compound:

| Conformer ID | Description of Chloride Position | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| Conf-1 | In-plane, near N-H | 0.00 | Strong N-H···Cl hydrogen bond |

| Conf-2 | Above the plane of the ring | 2.5 | Electrostatic attraction |

| Conf-3 | In-plane, near C2-Cl | 4.2 | Halogen-halogen interaction |

Note: This table is illustrative and based on general principles of ion-pair interactions. Specific values would require dedicated quantum chemical calculations.

The potential energy surface would map the energy changes as the chloride ion moves around the protonated 2-chloro-1,3-oxazole cation. This map is crucial for understanding the dynamics of the ion pair in different environments and its propensity to engage in intermolecular interactions.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the synthesis and subsequent derivatization of this compound.

Synthesis: The synthesis of 2-chloro-1,3-oxazoles can occur through various routes. One common method is the cyclization of α-haloketones with amides. Computational simulations can model these reaction pathways to determine the most likely mechanism. For instance, in the Robinson-Gabriel synthesis, the cyclization and dehydration of an α-acylamino ketone can be modeled. The protonation of intermediates by hydrochloric acid to form the final salt can also be explicitly included in the calculations.

Derivatization: A key reaction of 2-chloro-1,3-oxazole is nucleophilic aromatic substitution at the C2 position, where the chlorine atom is displaced by a nucleophile. pharmaguideline.com This reactivity is enhanced by the electron-withdrawing nature of the oxazole ring, particularly when protonated. Computational studies can compare the reactivity of different nucleophiles and predict the regioselectivity of reactions on substituted oxazole rings.

For example, the reaction of 2-chloro-1,3-oxazole with an amine to form a 2-amino-1,3-oxazole derivative can be simulated. The calculations would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the chloride leaving group.

Illustrative Data Table for a Simulated Nucleophilic Substitution Reaction Pathway:

| Step | Description | Calculated Enthalpy Change (ΔH, kcal/mol) |

| 1 | Formation of reactant complex (2-chloro-1,3-oxazole + amine) | -5.2 |

| 2 | Transition state for nucleophilic attack | +15.8 |

| 3 | Formation of tetrahedral intermediate | +2.1 |

| 4 | Transition state for chloride departure | +10.5 |

| 5 | Formation of product complex (2-amino-1,3-oxazole + HCl) | -20.3 |

Note: This table is illustrative. Actual values are highly dependent on the specific reactants, solvent, and level of theory.

A critical aspect of reaction mechanism studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. Its structure provides a snapshot of the bond-making and bond-breaking processes.

Computational methods can locate these TS structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of 2-chloro-1,3-oxazole, the activation energies for the cyclization and dehydration steps can be calculated. For its derivatization, the activation energy for nucleophilic attack on the C2 position provides a quantitative measure of its reactivity. The effect of protonation on the activation energy can also be assessed; protonation of the oxazole nitrogen is expected to lower the activation energy for nucleophilic attack by making the ring more electron-deficient.

Illustrative Data Table of Calculated Activation Energies:

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (Ea, kcal/mol) |

| Cyclization step in Robinson-Gabriel synthesis | DFT (B3LYP) | 6-31G(d) | 25.7 |

| Nucleophilic substitution by ammonia (B1221849) on 2-chloro-1,3-oxazole | DFT (M06-2X) | def2-TZVP | 18.5 |

| Nucleophilic substitution by ammonia on protonated 2-chloro-1,3-oxazole | DFT (M06-2X) | def2-TZVP | 12.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from such studies. These computational insights are invaluable for optimizing reaction conditions, predicting the outcome of new reactions, and designing novel derivatives of 2-chloro-1,3-oxazole with desired properties.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 1,3 Oxazole Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The oxazole (B20620) ring is an electron-deficient heterocycle, and the presence of a chlorine atom at the C2 position makes this site particularly susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org The halogen atom at C2 of the oxazole ring can be readily displaced by a nucleophile, making Nucleophilic Aromatic Substitution (SNAr) a primary pathway for its functionalization. pharmaguideline.comthepharmajournal.com The ease of displacement for halogens on the oxazole ring follows the general order of C2 >> C4 > C5. thepharmajournal.comtandfonline.com

The rate and efficiency of SNAr reactions on the 2-chloro-1,3-oxazole scaffold are significantly influenced by the presence of other substituents on the aromatic ring. The reaction is accelerated by the presence of electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂), cyano (–CN), or carbonyl (–C=O) groups at the C4 or C5 positions enhance the electrophilicity of the C2 carbon. masterorganicchemistry.comlibretexts.org This increased electron deficiency stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.comlibretexts.org The activating influence of EWGs is most pronounced when they are positioned ortho or para to the leaving group, allowing for effective resonance stabilization of the intermediate. masterorganicchemistry.comnih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy moieties would decrease the rate of SNAr by destabilizing the electron-rich intermediate.

| Substituent Type at C4/C5 | Effect on SNAr Rate at C2 | Rationale |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Increases | Stabilizes the negative charge of the Meisenheimer intermediate through resonance and/or induction. masterorganicchemistry.comlibretexts.org |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases | Destabilizes the negatively charged intermediate by increasing electron density on the ring. |

| No Substituent (Hydrogen) | Baseline Reactivity | Serves as a reference point for the effects of other substituents. |

The chlorine atom at the C2 position can be displaced by a wide array of nucleophiles, leading to a diverse range of substituted oxazole derivatives. Studies on related 5-chloro-1,3-oxazole systems have demonstrated reactivity with various N-, O-, and S-nucleophiles, a reactivity profile that is directly applicable to the 2-chloro isomer. researchgate.net

Nitrogen Nucleophiles: Amines (primary and secondary) readily react with 2-chloro-1,3-oxazole to furnish 2-amino-1,3-oxazole derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Oxygen Nucleophiles: Alcohols and phenols, typically in the form of their more nucleophilic alkoxide or phenoxide salts, can displace the chloride to yield 2-alkoxy- or 2-aryloxy-1,3-oxazoles.

Sulfur Nucleophiles: Thiolates, which are potent nucleophiles, react efficiently to produce 2-thioether derivatives of the oxazole ring.

| Nucleophile Class | Example Nucleophile | Product Type |

| Nitrogen (Amines) | Dimethylamine | 2-(Dimethylamino)-1,3-oxazole |

| Oxygen (Alcohols) | Sodium Methoxide | 2-Methoxy-1,3-oxazole |

| Sulfur (Thiolates) | Sodium Thiophenolate | 2-(Phenylthio)-1,3-oxazole |

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.orgbyjus.com

Addition Step: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the leaving group (chlorine). This leads to the formation of a high-energy, negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized over the oxazole ring, with significant density on the electronegative oxygen and nitrogen atoms, which helps to stabilize the intermediate. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: The aromaticity of the oxazole ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

While the two-step mechanism is widely accepted, some studies on prototypical SNAr reactions suggest that they may proceed through concerted mechanisms, where the bond formation and bond breaking occur in a single step, challenging the traditional view. researchgate.net

Electrophilic Substitution Reactions on the Oxazole Ring System

Electrophilic substitution reactions on the oxazole ring are generally challenging. pharmaguideline.comthepharmajournal.com The pyridine-like nitrogen atom at position 3 reduces the electron density of the ring, making it less susceptible to attack by electrophiles compared to rings like furan (B31954) or pyrrole. This deactivation is further intensified in 2-chloro-1,3-oxazole due to the electron-withdrawing inductive effect of the chlorine atom.

If electrophilic substitution does occur, it is predicted to take place at the C4 or C5 positions, which are comparatively more electron-rich than the C2 position. pharmaguideline.comwikipedia.org The relative reactivity of the positions towards electrophiles is generally C4 > C5 > C2. pharmaguideline.com Reactions such as nitration or sulfonation are typically unsuccessful unless the ring is strongly activated by potent electron-donating substituents. pharmaguideline.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming new carbon-carbon bonds, and 2-chloro-1,3-oxazole hydrochloride is a suitable electrophilic partner for these transformations. researchgate.net These reactions have been successfully applied to various azole systems, including oxazoles, for the synthesis of complex molecules. researchgate.netresearchgate.netbaranlab.org

The chlorine atom at the C2 position of the oxazole can be effectively utilized as a handle in several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-oxazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.org It is a highly effective method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 2-aryl- or 2-vinyl-1,3-oxazoles. youtube.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate species and reductive elimination to yield the product. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction couples the 2-chloro-1,3-oxazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for C-C bond formation and results in the vinylation of the C2 position, yielding 2-alkenyl-1,3-oxazoles. libretexts.orgmdpi.com The process typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling 2-chloro-1,3-oxazole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is characteristically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base like an amine. organic-chemistry.orgyoutube.com This pathway provides direct access to 2-alkynyl-1,3-oxazoles, which are valuable synthetic intermediates. youtube.com

| Reaction Name | General Scheme | Typical Reagents | Product Class |

| Suzuki-Miyaura | Oxazole-Cl + R-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-oxazole |

| Heck | Oxazole-Cl + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Alkenyl-oxazole |

| Sonogashira | Oxazole-Cl + Alkyne-H | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Amine) | 2-Alkynyl-oxazole |

Other Metal-Mediated Coupling Methodologies

The chlorine atom at the C2 position of the oxazole ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. wikipedia.org While Suzuki, Stille, and Sonogashira couplings are common, other methodologies such as Kumada, Negishi, and Heck reactions, as well as Buchwald-Hartwig amination, offer alternative pathways for derivatization.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org For 2-chloro-1,3-oxazole, this reaction allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the C2 position. Nickel catalysts are often favored for their reactivity with chloro-heteroarenes. organic-chemistry.org However, the highly basic and nucleophilic nature of Grignard reagents requires careful selection of substrates to avoid incompatibility with other functional groups. nrochemistry.com

Table 1: Representative Conditions for Kumada Coupling of 2-Chloro-1,3-oxazole

| Reagent | Catalyst | Ligand | Solvent | Typical Conditions |

|---|---|---|---|---|

| Aryl-MgBr | NiCl₂ | dppe (1,2-bis(diphenylphosphino)ethane) | THF or Diethyl Ether | Room temperature to 60°C |

| Alkyl-MgCl | Pd(PPh₃)₄ | - | THF | 0°C to room temperature |

Negishi Coupling

The Negishi coupling employs an organozinc reagent (R-ZnX), which is generally more functional-group-tolerant than the corresponding Grignard or organolithium reagents. wikipedia.orgyoutube.com This reaction is catalyzed by palladium or nickel complexes and is highly effective for coupling with heteroaryl chlorides. wikipedia.orgorganic-chemistry.org The required organozinc species can be prepared in situ from an organolithium or Grignard reagent and a zinc salt like ZnCl₂. youtube.com This method is particularly valuable for synthesizing complex molecules where sensitive functional groups are present. wikipedia.org

Table 2: Representative Conditions for Negishi Coupling of 2-Chloro-1,3-oxazole

| Reagent | Catalyst | Ligand | Solvent | Typical Conditions |

|---|---|---|---|---|

| Aryl-ZnCl | Pd₂(dba)₃ | XPhos | Dioxane or THF | 80-100°C |

| Alkenyl-ZnBr | Ni(acac)₂ | - | THF | Room temperature to 50°C |

Heck Reaction

The Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org 2-Chloro-1,3-oxazole can undergo this reaction to introduce alkenyl substituents at the C2 position. The reaction typically proceeds with excellent stereoselectivity, favoring the trans isomer. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction of 2-Chloro-1,3-oxazole

| Reagent | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | K₂CO₃ or Et₃N | DMF or Acetonitrile | 80-140°C |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 100°C |

Buchwald-Hartwig Amination

For the synthesis of 2-aminooxazole derivatives, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orgjk-sci.com This palladium-catalyzed reaction couples an aryl or heteroaryl halide with a primary or secondary amine. acsgcipr.orgorganic-chemistry.org The synthesis of N-substituted 2-aminooxazoles, which are isosteres of biologically active 2-aminothiazoles, can be achieved using this methodology, often requiring specialized bulky phosphine (B1218219) ligands to facilitate the coupling with the relatively unreactive 2-chlorooxazole (B1317313) substrate. acs.orgresearchgate.net

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloro-1,3-oxazole

| Reagent | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100°C |

| Piperidine | S-Phos Pd G2 | - | K₃PO₄ | Dioxane | 110°C |

Ring-Opening and Ring-Recycling Transformations

The oxazole ring, while aromatic, is susceptible to certain ring-opening and rearrangement reactions, particularly when activated by substituents like the C2-chloro group.

Nucleophilic attack is a key pathway for such transformations. Generally, nucleophilic substitution on an oxazole ring is challenging, but a halogen at the C2-position makes this site significantly more electrophilic and susceptible to attack. wikipedia.orgpharmaguideline.com In many cases, nucleophilic attack does not result in simple substitution but instead leads to cleavage of the oxazole ring. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring-opening followed by recyclization to form imidazole (B134444) derivatives. pharmaguideline.com

Another pathway involves deprotonation. The proton at the C2 position of an oxazole is the most acidic, but in 2-chloro-1,3-oxazole, this position is blocked. Deprotonation can occur at other positions, though less readily. However, under strongly basic conditions or with organolithium reagents, interaction at the C2 position can lead to intermediates that exist in equilibrium with ring-opened species like enolate-isonitriles. wikipedia.org

The presence of the electron-withdrawing chlorine atom at C2 enhances the electrophilicity of the ring system, making it more prone to attack by strong nucleophiles, which can initiate ring-opening cascades. These transformations are highly dependent on the nature of the nucleophile and the reaction conditions, offering pathways to diverse heterocyclic structures. For example, the ring-opening of related benzoxazoles with secondary amines has been documented as a route to new heterocyclic systems. rsc.org

Reactions Involving the Hydrochloride Moiety

Oxazoles are weak bases. wikipedia.org The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating that it requires a strong acid to be protonated. wikipedia.org The hydrochloride salt of 2-chloro-1,3-oxazole is therefore a stable, handleable form of the compound where the ring nitrogen is protonated.

Dehydrochlorination is the removal of the hydrogen chloride from the hydrochloride salt to generate the free base, 2-chloro-1,3-oxazole. This is a straightforward acid-base neutralization reaction. Due to the weak basicity of the oxazole nitrogen, this process can be achieved with a variety of bases, ranging from mild to strong.

In synthetic procedures like the Fischer oxazole synthesis, the oxazole product often precipitates from the reaction mixture as its hydrochloride salt. wikipedia.org The free base can be liberated simply by treatment with water or by boiling in an alcohol. wikipedia.org For more controlled or rapid neutralization, inorganic bases such as sodium bicarbonate, potassium carbonate, or sodium hydroxide, as well as organic bases like triethylamine (B128534) (Et₃N), are commonly used in an appropriate solvent. The choice of base depends on the sensitivity of other functional groups within the molecule.

The hydrochloride anion can be exchanged for other counter-ions through salt metathesis reactions. This can be useful for modifying the physical properties of the salt, such as its solubility or crystallinity. For example, treatment of an aqueous solution of the hydrochloride salt with an acid like picric acid can lead to the precipitation of the corresponding picrate (B76445) salt. pharmaguideline.com Similarly, anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) can be introduced.

Direct derivatization of the protonated nitrogen is not feasible. However, after dehydrochlorination to the free base, the lone pair on the nitrogen atom becomes available for reaction. The neutral oxazole nitrogen can act as a nucleophile, most commonly in N-alkylation reactions. Treatment of the free 2-chloro-1,3-oxazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate, results in the formation of a quaternary N-alkyloxazolium salt. cutm.ac.in These quaternary salts are even more activated toward nucleophilic attack than their neutral counterparts.

Applications in Advanced Organic Synthesis and Material Science

Strategic Use as a Versatile Synthetic Building Block

The 2-chloro-1,3-oxazole moiety is a key intermediate for creating a diverse array of more complex oxazole (B20620) derivatives. The reactivity of the compound is primarily defined by the lability of the chlorine atom at the C-2 position, which is the most electron-deficient and thus susceptible to nucleophilic substitution. pharmaguideline.com

Precursor for the Synthesis of Novel Oxazole Derivatives with Varied Substituents

The chlorine atom at the 2-position of the oxazole ring acts as an effective leaving group, enabling the introduction of a wide range of functional groups through several key reaction types.

Nucleophilic Aromatic Substitution (SNAr): The C-2 position of the oxazole ring is highly susceptible to attack by nucleophiles. pharmaguideline.com This allows for the direct displacement of the chloride by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. This method provides a straightforward route to 2-alkoxy-, 2-amino-, and 2-thio-substituted oxazoles, respectively. The reaction's efficiency can be influenced by the nature of the nucleophile and the reaction conditions. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. 2-Chloro-1,3-oxazole is a suitable electrophilic partner for these transformations. ignited.in

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloro-oxazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkenyl substituents at the C-2 position. acs.orgyoutube.com This method is highly valued for its mild conditions and tolerance of a broad range of functional groups. mdpi.com

Stille Coupling: In a Stille coupling, an organotin compound is used to transfer an organic group to the oxazole ring. This has been effectively used with oxazole derivatives to create new C-C bonds.

Negishi Coupling: This involves the reaction with an organozinc reagent and has also been successfully applied to functionalize oxazole derivatives. mdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds, allowing for the coupling of 2-chloro-oxazole with a wide variety of primary and secondary amines under milder conditions than traditional SNAr reactions. nih.gov

These coupling reactions are instrumental in creating libraries of substituted oxazoles for applications in medicinal chemistry and materials science.

Table 1: Potential Reactions for Functionalizing 2-Chloro-1,3-oxazole

| Reaction Type | Coupling Partner/Nucleophile | Resulting C-2 Substituent | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acid (R-B(OH)₂) | Aryl/Alkenyl (R) | Mild conditions, high functional group tolerance. acs.orgresearchgate.net |

| Stille Coupling | Organostannane (R-SnBu₃) | Organic Group (R) | Effective for complex fragment coupling. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino (NR₂) | Versatile for C-N bond formation with various amines. nih.gov |

| Nucleophilic Substitution | Alkoxide (RO⁻), Thiolate (RS⁻) | Alkoxy (OR), Thioether (SR) | Direct displacement of the chloro group. pharmaguideline.com |

Intermediate in the Construction of Complex Heterocyclic Scaffolds

The 2-chloro-1,3-oxazole unit can be incorporated into a larger molecule and then used as a handle for subsequent transformations to build more complex heterocyclic systems. For example, a substituent introduced at the C-2 position via a cross-coupling reaction can possess a functional group that participates in an intramolecular cyclization, leading to fused ring systems.

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. numberanalytics.comclockss.org This reaction, often followed by the elimination of water or another small molecule, is a powerful method for constructing pyridine (B92270) rings, which are prevalent in natural products and pharmaceuticals. pharmaguideline.com The ability to first functionalize the oxazole at the C-2 position using the chloro-substituent allows for the strategic placement of groups that will ultimately become part of the final, more complex scaffold.

Role in Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net These reactions are exceptionally valuable for generating large libraries of structurally diverse compounds for drug discovery and other applications.

While specific examples detailing the use of 2-chloro-1,3-oxazole hydrochloride in MCRs are not prevalent, its potential can be inferred from its reactivity. For instance, isocyanides are common components in MCRs, such as the Ugi and Passerini reactions. The chemistry of oxazoles is related to that of isocyanides, and they can sometimes be used in similar synthetic contexts. nih.gov A plausible strategy would involve an initial reaction to displace the chloride, incorporating a new fragment that could then participate in an MCR. For example, a palladium-catalyzed coupling could introduce a group that satisfies the requirements for a subsequent MCR, allowing for a rapid increase in molecular complexity.

Development of Functional Materials Incorporating the 2-Chloro-1,3-oxazole Moiety

The incorporation of specific heterocyclic units into polymers and other materials is a key strategy for developing advanced functional materials with tailored electronic, optical, or self-assembly properties.

Precursors for Polymer Synthesis

The 2-chloro-1,3-oxazole moiety can serve as a monomer unit for polymerization reactions. A common strategy for creating conjugated polymers is through step-growth polymerization using palladium-catalyzed cross-coupling reactions. For this to occur, a monomer must have at least two reactive sites. One could envision a synthetic route where 2-chloro-1,3-oxazole is first functionalized at another position on the ring (e.g., C-5) with a different reactive group, such as a boronic ester or another halogen, to create an "AB-type" monomer. Alternatively, two oxazole units could be linked to create a "A-B-A" type structure.

These functionalized monomers could then undergo polymerization, for example, via Suzuki polycondensation, to yield polymers containing the oxazole ring in their backbone. The properties of such polymers would be influenced by the oxazole unit and any co-monomers used. It is important to distinguish these from poly(2-oxazoline)s, which are a different class of polymers synthesized by the ring-opening polymerization of 2-oxazoline monomers and result in a polymer with a polyamide backbone. acs.orgnih.gov

Components in Optoelectronic or Supramolecular Materials

The electronic nature of the oxazole ring makes it an interesting component for materials with specific optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com The oxazole ring is considered electron-deficient, and when combined with electron-donating units in a donor-acceptor (D-A) architecture, it can lead to materials with tunable energy levels (HOMO/LUMO) and optical band gaps. researchgate.net

The 2-chloro-1,3-oxazole unit provides a reactive handle to incorporate the oxazole core into larger conjugated systems. Through cross-coupling reactions, it can be linked to various aromatic and heteroaromatic chromophores. The resulting materials could exhibit fluorescence or be used as charge-transporting layers in electronic devices. The introduction of chlorine atoms can also influence the electronic properties and intermolecular packing of the final material. nih.gov

In supramolecular chemistry, the oxazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors. By attaching recognition motifs to the oxazole core via the C-2 position, it is possible to design molecules that self-assemble into well-defined, higher-order structures through non-covalent interactions.

Table 2: Potential Applications of Materials Derived from 2-Chloro-1,3-oxazole

| Material Class | Synthetic Strategy | Key Feature of Oxazole Moiety | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Suzuki or Stille Polycondensation | Electron-deficient character | Organic electronics (OLEDs, OPVs) researchgate.net |

| Optoelectronic Molecules | Cross-coupling to form D-A systems | Tunable electronic properties | Fluorescent probes, charge transport layers mdpi.com |

| Supramolecular Assemblies | Functionalization with recognition units | Hydrogen bond accepting sites (N, O) | Self-healing materials, sensors |

Use in Stereoselective Synthesis and Chiral Auxiliaries

Stereoselective synthesis, a cornerstone of modern drug discovery and fine chemical production, often relies on the use of chiral auxiliaries to control the three-dimensional arrangement of atoms in a molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

While there is no direct evidence of This compound being employed as a chiral auxiliary, its structural features suggest a potential, albeit theoretical, role as a precursor to such molecules. The reactivity of the chlorine atom at the 2-position of the oxazole ring is a key feature. nih.govmdpi.com Nucleophilic substitution of this chlorine with a chiral amine, for instance, could lead to the formation of a chiral 2-amino-1,3-oxazole derivative. This new chiral molecule could then potentially be evaluated for its efficacy as a chiral ligand or auxiliary in asymmetric reactions.

The synthesis of chiral oxazolines from various precursors is a well-established field, and these compounds are widely used as ligands in asymmetric catalysis. acs.orgtandfonline.comnih.gov For example, the reaction of nitriles with chiral amino alcohols can yield chiral oxazolines. acs.org Although not a direct application of this compound, this highlights the importance of the oxazoline (B21484) scaffold in stereoselective synthesis. The development of synthetic routes to chiral oxazoles and their derivatives remains an active area of research. acs.org

Applications in Combinatorial Chemistry and High-Throughput Synthesis Platforms

Combinatorial chemistry is a powerful technique for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity in a high-throughput fashion. chemmethod.com This approach has become indispensable in drug discovery and materials science.

The potential utility of This compound in this context lies in its identity as a reactive building block. The chlorine atom at the 2-position provides a handle for diversification. A library of compounds could be generated by reacting 2-chloro-1,3-oxazole with a variety of nucleophiles in a parallel synthesis format. Each reaction well would contain a different nucleophile, leading to a library of 2-substituted oxazole derivatives.

While specific examples utilizing this compound in combinatorial libraries are not documented, the synthesis of libraries based on other heterocyclic scaffolds, such as isoxazoles and oxadiazoles, is a common practice. chemmethod.com These libraries are then subjected to high-throughput screening to identify compounds with desired properties. The development of methods for the high-throughput synthesis and screening of oxazole-containing compound libraries is an area of interest in medicinal chemistry. tandfonline.com The commercial availability of this compound makes it a candidate for inclusion in such synthetic efforts, provided its reactivity profile is compatible with the automated and miniaturized formats of modern high-throughput synthesis platforms.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-chloro-1,3-oxazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of oxazole precursors. For example, chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions is common. Evidence from analogous compounds suggests optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or toluene) to improve yield . Intermediate purification via recrystallization or column chromatography is critical to remove unreacted starting materials .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 2, oxazole ring integrity).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass validation (e.g., molecular ion [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Elemental Analysis : Verify C, H, N, and Cl percentages to rule out contaminants .

Q. What safety precautions are mandatory when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and tightly sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in designated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing halogenated oxazole derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragmentation) require cross-validation:

- Isotopic Labeling : Use ³⁵Cl/³⁷Cl isotopic patterns in MS to confirm molecular composition .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) .